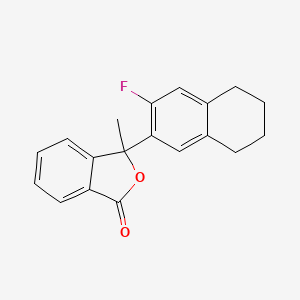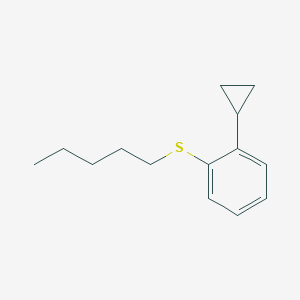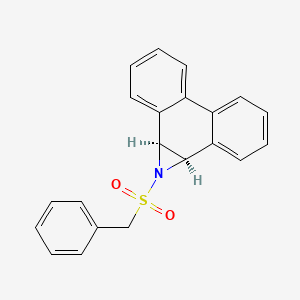
3-(3-Fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)-3-methyl-2-benzofuran-1(3h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)-3-methyl-2-benzofuran-1(3h)-one is a complex organic compound that belongs to the class of benzofurans This compound is characterized by the presence of a fluorinated tetrahydronaphthalene moiety and a methyl group attached to the benzofuran core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)-3-methyl-2-benzofuran-1(3h)-one typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-2-naphthol and 3-methyl-2-benzofuran-1(3h)-one.
Fluorination: The fluorination of 2-naphthol is achieved using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Cyclization: The fluorinated intermediate undergoes cyclization with 3-methyl-2-benzofuran-1(3h)-one in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) or boron trifluoride (BF3).
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)-3-methyl-2-benzofuran-1(3h)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated position using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Amino or thio derivatives.
Aplicaciones Científicas De Investigación
3-(3-Fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)-3-methyl-2-benzofuran-1(3h)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored as a lead compound in drug discovery for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(3-Fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)-3-methyl-2-benzofuran-1(3h)-one involves its interaction with specific molecular targets and pathways. The fluorinated moiety enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological processes. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-Chloro-5,6,7,8-tetrahydronaphthalen-2-yl)-3-methyl-2-benzofuran-1(3h)-one
- 3-(3-Bromo-5,6,7,8-tetrahydronaphthalen-2-yl)-3-methyl-2-benzofuran-1(3h)-one
- 3-(3-Iodo-5,6,7,8-tetrahydronaphthalen-2-yl)-3-methyl-2-benzofuran-1(3h)-one
Uniqueness
The presence of the fluorine atom in 3-(3-Fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)-3-methyl-2-benzofuran-1(3h)-one imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets compared to its chloro, bromo, and iodo analogs.
Propiedades
| 104761-61-7 | |
Fórmula molecular |
C19H17FO2 |
Peso molecular |
296.3 g/mol |
Nombre IUPAC |
3-(3-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)-3-methyl-2-benzofuran-1-one |
InChI |
InChI=1S/C19H17FO2/c1-19(15-9-5-4-8-14(15)18(21)22-19)16-10-12-6-2-3-7-13(12)11-17(16)20/h4-5,8-11H,2-3,6-7H2,1H3 |
Clave InChI |
LFFIKVHBDXEGIQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=CC=CC=C2C(=O)O1)C3=C(C=C4CCCCC4=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{6-[2-(4-Fluorophenyl)ethyl]pyridin-3-YL}-5-pentylpyrimidine](/img/structure/B14336451.png)

![4-[(E)-hydrazinylidenemethyl]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B14336472.png)
![3,5-Dichloro-N-[2-(diethylamino)ethyl]-2,6-dimethoxybenzamide](/img/structure/B14336504.png)
